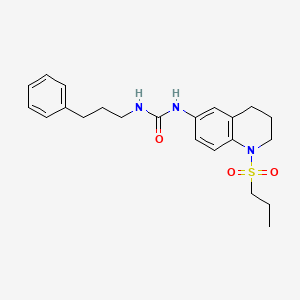
1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenylpropyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using specific methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Biological Responses to Urea Herbicides
Urea-based herbicides, including phenylureas, are widely used in agriculture to control weeds by inhibiting photosynthesis or other key enzymes. These chemicals have been found in aquatic environments due to agricultural runoff. Studies on non-target animals like fish and amphibians have revealed sub-lethal effects, suggesting a need for further investigation into their modes of action and environmental impact. This context could inform environmental studies on the impact of related urea compounds (Marlatt & Martyniuk, 2017).
AKR1C3 Inhibitors
Aldo-Keto Reductase (AKR) 1C3 inhibitors, which include urea derivatives, have been explored for their therapeutic potential in treating cancers and other diseases. This research highlights the importance of urea derivatives in developing new treatments for hormone-dependent malignancies (Penning, 2017).
Urea Biosensors
Advancements in biosensors for detecting urea concentrations highlight the chemical's role in medical and environmental monitoring. These sensors, utilizing enzyme urease, offer critical insights into nitrogen metabolism and its related disorders, demonstrating the utility of urea in diagnostic technologies (Botewad et al., 2021).
Urease Inhibitors for Medical Applications
Research on urease inhibitors, including urea derivatives, underscores their potential in treating infections by Helicobacter pylori and related bacteria. These findings suggest a medical application of urea derivatives in developing treatments for gastrointestinal and urinary tract infections (Kosikowska & Berlicki, 2011).
Redox Mediators and Organic Pollutant Treatment
Studies on redox mediators involving urea derivatives offer insights into their application in environmental science, particularly in the treatment of organic pollutants. This research points to the potential for urea derivatives to enhance the efficiency of bioremediation strategies (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-2-16-29(27,28)25-15-7-11-19-17-20(12-13-21(19)25)24-22(26)23-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,17H,2,6-7,10-11,14-16H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTGNYAOVROIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)
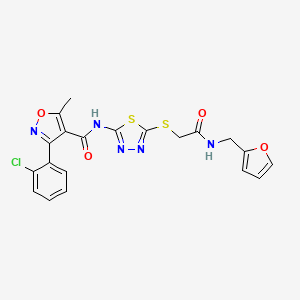

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)
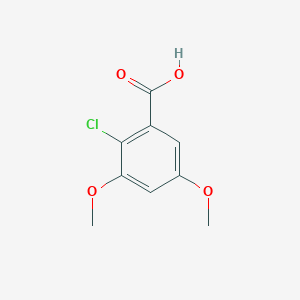
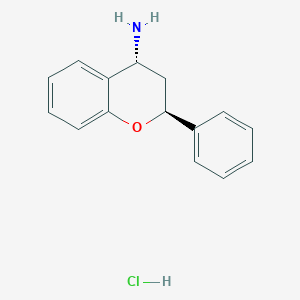
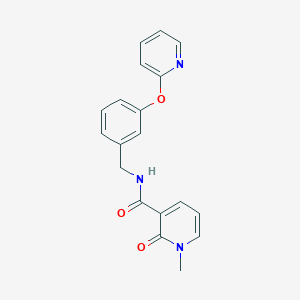
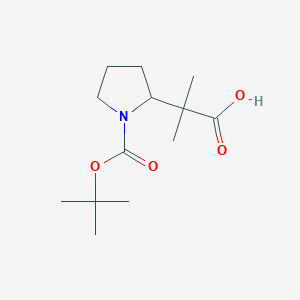
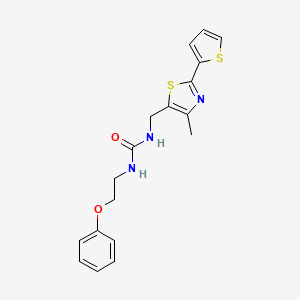

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)
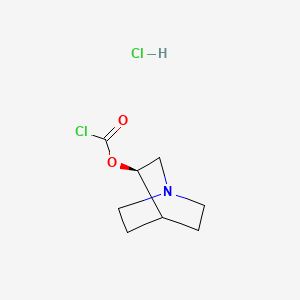
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2930588.png)
![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)
